molecular formula C8H8N4S B8666040 7-Amino-4-methylthiopyrido[4,3-d]pyrimidine

7-Amino-4-methylthiopyrido[4,3-d]pyrimidine

Cat. No. B8666040
M. Wt: 192.24 g/mol
InChI Key: JHZDQHOTYTUIII-UHFFFAOYSA-N
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Patent
US06265410B1

Procedure details

NEt3 (6 mL, 43 mmol) is added to a solution of 7-amino-4-thiono-3H-pyrido[4,3-d]pyrimidine (0.77 g, 4.3 mmol) in DMSO (7 mL) stirred under N2 at 250C. After the two phases have been stirred for 20 min, MeI (0.26 mL, 4.2 mmol) is added. After 2 h, the reaction mixture is poured onto stirring ice-water. Solid forms instantly. After further cooling at 0° C., the solid is collected by suction filtration and dried in a vacuum oven to give 7-amino-4-methylthiopyrido[4,3-d]pyrimidine (0.564 g, 68%). 1H NMR (DMSO) δ 8.98 (1H, s), 8.71 (1H, s), 6.94 (2H, brs), 6.49 (1H, s) 2.63 (3H, s)
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
250C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.26 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]CN(CC)CC.[NH2:8][C:9]1[N:18]=[CH:17][C:16]2[C:15](=[S:19])[NH:14][CH:13]=[N:12][C:11]=2[CH:10]=1.CI>CS(C)=O>[NH2:8][C:9]1[N:18]=[CH:17][C:16]2[C:15]([S:19][CH3:1])=[N:14][CH:13]=[N:12][C:11]=2[CH:10]=1

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.77 g
Type
reactant
Smiles
NC1=CC=2N=CNC(C2C=N1)=S
Name
Quantity
7 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
250C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.26 mL
Type
reactant
Smiles
CI
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After the two phases have been stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
the reaction mixture is poured
FILTRATION
Type
FILTRATION
Details
the solid is collected by suction filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=CC=2N=CN=C(C2C=N1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 0.564 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.